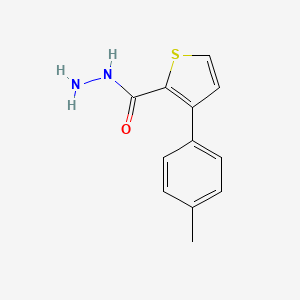

3-(4-Methylphenyl)thiophene-2-carbohydrazide

Description

3-(4-Methylphenyl)thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a thiophene core substituted with a 4-methylphenyl group at the 3-position and a hydrazide functional group at the 2-position. The hydrazide moiety enables condensation reactions with carbonyl compounds, forming Schiff bases or heterocyclic derivatives, while the thiophene ring and aromatic substituents contribute to electronic and steric effects that influence physicochemical properties and interactions with biological targets .

Properties

IUPAC Name |

3-(4-methylphenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-16-11(10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXAXHVXLHKMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)thiophene-2-carbohydrazide typically involves the reaction of 3-(4-methylphenyl)thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for 3-(4-Methylphenyl)thiophene-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups such as amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methylphenyl)thiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiophene ring and carbohydrazide backbone significantly alter melting points, solubility, and spectral characteristics. For example:

- N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide (I7): The 2,4-difluorophenyl and bulky tert-butyl groups result in a melting point of 148–150°C. Elemental analysis shows minor deviations (C: 57.88% observed vs. 58.05% calculated), likely due to fluorine’s electron-withdrawing effects .

- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide: The chloro and long pentadecyl chain increase hydrophobicity, as evidenced by synthesis in ethanol-acetic acid, and the structure is confirmed via IR (C=O stretch at 1650 cm⁻¹) and NMR .

Spectral and Analytical Data

Comparative spectral data highlight substituent-driven shifts:

- IR Spectroscopy : All compounds show C=O stretches near 1650–1680 cm⁻¹, but electron-withdrawing groups (e.g., nitro in I9, II10) shift these peaks to higher frequencies .

- NMR : Aromatic protons in 3-(4-Methylphenyl)thiophene-2-carbohydrazide resonate at δ 7.2–7.5 ppm, whereas nitro-substituted analogs (e.g., I11) exhibit downfield shifts (δ 8.0–8.3 ppm) due to deshielding .

Antimicrobial and Antioxidant Profiles

- Diorganotin(IV) Complexes: Complexes like Bu₂SnL₃ (15) and Ph₂SnL₃ (16) exhibit potent antimicrobial activity (MIC: 1.56–3.12 µg/mL) and antioxidant effects (IC₅₀: 2.95 µM for Ph₂SnL₃), attributed to the synergistic effects of tin and Schiff base ligands .

- Pyrazole Derivatives : Compound 3 (1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole) shows 70.26% suppression of Plasmodium berghei, linking the 4-methylphenyl group to enhanced antimalarial activity .

Biological Activity

3-(4-Methylphenyl)thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a thiophene ring, which is known for its electron-rich properties, and a carbohydrazide moiety that can engage in hydrogen bonding with biological macromolecules. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research indicates that 3-(4-Methylphenyl)thiophene-2-carbohydrazide exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiophene have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

The anticancer potential of 3-(4-Methylphenyl)thiophene-2-carbohydrazide has been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The observed IC50 values indicate that the compound can effectively inhibit cell proliferation at low concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.33 | Induction of apoptosis via Bcl-2 downregulation |

| MCF-7 | 3.67 | Cell cycle arrest at G2/M phase |

| A549 | 1.48 | Inhibition of tubulin polymerization |

The biological activity of 3-(4-Methylphenyl)thiophene-2-carbohydrazide can be attributed to its ability to interact with specific molecular targets within cells. The carbohydrazide group allows for hydrogen bonding with proteins, while the thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to target sites such as enzymes or receptors involved in cancer progression.

Case Study: Anticancer Mechanism

In a study exploring the anticancer effects of similar thiophene derivatives, researchers utilized molecular docking simulations to identify interactions with the colchicine binding site on tubulin. The results indicated that these compounds could effectively inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Medicinal Chemistry

The synthesis of 3-(4-Methylphenyl)thiophene-2-carbohydrazide involves reactions between 3-(4-methylphenyl)thiophene-2-carboxylic acid and hydrazine hydrate under reflux conditions. This compound serves as a valuable building block for developing new therapeutics targeting various diseases due to its unique structural features.

Potential Therapeutic Areas

- Antimicrobial Agents : Ongoing research aims to evaluate the efficacy of this compound against resistant strains of bacteria and fungi.

- Cancer Therapy : Further studies are needed to explore its potential as a lead compound in developing novel anticancer drugs.

- Inflammation : Given its interaction with biological pathways, there is potential for exploring anti-inflammatory applications.

Comparison with Similar Compounds

The unique structure of 3-(4-Methylphenyl)thiophene-2-carbohydrazide distinguishes it from other related compounds such as:

| Compound | Biological Activity |

|---|---|

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Precursor for synthesis |

| 3-(4-Methylphenyl)thiophene-2-carbohydrazone | Similar but different activity |

| 3-(4-Methylphenyl)thiophene-2-carboxamide | Varying pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.